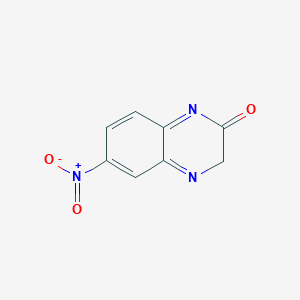

6-nitro-3H-quinoxalin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5N3O3 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

6-nitro-3H-quinoxalin-2-one |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-3H,4H2 |

InChI Key |

FJIZTXWVMLLGBA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C2C=CC(=CC2=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Nitro 3h Quinoxalin 2 One and Its Analogs

Regioselective Synthesis Approaches for Nitroquinoxalinones

Regioselectivity is a critical aspect of synthesizing substituted quinoxalinones, ensuring the desired placement of functional groups like the nitro group on the benzene (B151609) ring.

A primary and widely utilized method for synthesizing quinoxalinone derivatives involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its equivalent. ipp.ptscielo.org.za To achieve the specific synthesis of 6-nitro-3H-quinoxalin-2-one, 4-nitro-o-phenylenediamine (B140028) (also known as 4-nitro-1,2-diaminobenzene) is the key precursor.

This diamine is typically reacted with a two-carbon synthon, such as glyoxylic acid or its derivatives, under acidic conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via a cyclocondensation mechanism, where the more nucleophilic amino group of the 4-nitro-o-phenylenediamine attacks one of the carbonyl groups of the synthon, followed by intramolecular cyclization and dehydration to form the quinoxalinone ring. The position of the nitro group on the starting diamine directly dictates its final position at C6 of the quinoxalinone core, making this a highly regioselective approach. For instance, the reaction of 4-nitro-o-phenylenediamine with diethyl oxalate (B1200264) in hydrochloric acid, followed by further chemical transformation, yields 6-nitroquinoxaline-2,3(1H,4H)-dione, a closely related analog. rsc.org

Similarly, various substituted quinoxalines can be prepared through the oxidative cyclization of o-phenylenediamines with α-bromo ketones. This method is compatible with a range of functional groups, including the nitro group. The reaction between a substituted o-phenylenediamine and an α-hydroxy ketone can also yield quinoxaline (B1680401) derivatives, with the specific product depending on the reaction conditions and the nature of the substituents. scielo.org.za

Table 1: Synthesis of Nitroquinoxalines using o-Phenylenediamine Precursors

| Precursor 1 | Precursor 2 | Product | Conditions | Reference |

| 4-Nitro-o-phenylenediamine | Diethyl oxalate | 6-Nitroquinoxaline-2,3(1H,4H)-dione | 4 N HCl, reflux | rsc.org |

| o-Phenylenediamine | α-Bromo ketone | Substituted quinoxaline | Ultrasound irradiation, ethanol (B145695) | |

| 4-Nitro-o-phenylenediamine | Benzil (1,2-diphenylethane-1,2-dione) | 6-Nitro-2,3-diphenylquinoxaline (B1347239) | Reflux in ethanol with KMnO4/CuSO4 | scielo.org.za |

An alternative strategy for obtaining nitroquinoxalinones is the direct nitration of a pre-synthesized quinoxalin-2-one core. This electrophilic aromatic substitution reaction typically employs nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. However, the nitration of the parent quinoxaline ring requires forcing conditions (e.g., concentrated HNO₃, oleum, 90°C) and often results in a mixture of products, including 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline, with low yields for the mono-nitro compound. ipp.ptsapub.org

More recent, metal-free methods have been developed for the regioselective nitration of quinoxalin-2(1H)-ones using reagents like tert-butyl nitrite. rsc.orgresearchgate.net These reactions can proceed via a radical mechanism and have shown selectivity for the C7 or C5 positions of the quinoxalinone ring, depending on the substrate and conditions. rsc.org This approach offers a milder alternative to traditional nitration, potentially avoiding harsh acidic conditions and improving regioselectivity for certain isomers. rsc.orgresearchgate.net

Exploitation of o-Phenylenediamine Precursors in Nitroquinoxalinone Synthesis

Cyclocondensation and Cyclization Protocols

The formation of the quinoxalinone ring system is often achieved through various cyclization strategies, which can be broadly categorized based on the nature of the ring-closing step.

Intramolecular cyclization methods involve the synthesis of a linear precursor that already contains most of the atoms required for the final heterocyclic ring, which is then formed in a subsequent ring-closing step. A classic example is the reductive cyclization of N-(2-nitrophenyl)amino acid derivatives. sapub.org For instance, the condensation of an o-nitrohalogenobenzene with glycine (B1666218) can produce a 2-nitrophenylamino-acetic acid intermediate. Subsequent reduction of the nitro group to an amine, often using reagents like Fe/HCl or catalytic hydrogenation (H₂/Raney Ni), triggers a spontaneous intramolecular cyclization to yield the quinoxalin-2-one skeleton. sapub.org Similarly, imidazo[1,5-a]quinoxalin-4-one, a fused quinoxalinone system, can be synthesized via the reductive cyclization of a 1-(o-nitrophenyl)imidazole-5-carboxylate intermediate. researchgate.net

Oxidative cyclization involves the formation of the quinoxalinone ring accompanied by an oxidation step. These reactions often start from more reduced precursors. One such approach is the reaction of o-phenylenediamines with α-halo ketones, which proceeds through nucleophilic substitution followed by cyclization and aromatization to form the quinoxaline product. This process is considered an oxidative cyclization and can be promoted by ultrasound irradiation in green solvents like ethanol. Another strategy involves the reaction of N-aryl enamines with an azide (B81097) source, such as TMSN₃, under electrochemical conditions. rsc.orgrsc.org This method leads to a tandem azidation and intramolecular cyclization, constructing two C-N bonds in a metal-free and oxidant-free manner. rsc.orgrsc.org Furthermore, organo-N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative-cyclization of phenacyl bromides and 1,2-diamines to afford quinoxalines in high yields at room temperature. ijraonline.com

Both metal-catalyzed and metal-free reactions have been extensively developed to provide efficient access to quinoxalinone structures.

Metal-Catalyzed Approaches: Transition metals, particularly palladium, are widely used to catalyze the formation of quinoxalinones. rsc.org A highly efficient route involves the intramolecular palladium-catalyzed N-arylation of N-(halophenyl)amides. acs.orgnih.gov This method, often accelerated by microwave irradiation, tolerates a wide variety of functional groups and allows for the synthesis of diverse bicyclic and polycyclic quinoxalinones in high yields. acs.orgnih.gov Another powerful palladium-catalyzed method is the cascade carbonylative cyclization of 2-heteroaryl iodobenzene (B50100) with sodium azide (NaN₃), which proceeds through intermediates like acyl azide and isocyanate, followed by intramolecular cyclization. acs.org Copper-based catalysts have also been employed. For example, metal-organic frameworks like Cu(BDC) act as efficient heterogeneous catalysts for the oxidative cyclization of α-hydroxyacetophenones and phenylenediamines. researchgate.net

Table 2: Examples of Metal-Catalyzed Quinoxalinone Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium catalyst | Intramolecular N-arylation | Bromoanilides | Bicyclic/polycyclic quinoxalinones | acs.orgnih.gov |

| Palladium catalyst, TFBen (CO surrogate) | Carbonylative cascade cyclization | 2-Heteroaryl iodobenzene, NaN₃ | Fused quinoxalinones | acs.org |

| Cu(BDC) (MOF) | Heterogeneous oxidative cyclization | α-Hydroxyacetophenone, phenylenediamine | 2-Phenylquinoxaline | researchgate.net |

Metal-Free Approaches: In recent years, there has been a significant push towards developing transition-metal-free synthetic methods to enhance the sustainability and reduce the cost and toxicity of chemical processes. rsc.org Metal-free oxidative cyclization can be achieved by reacting o-phenylenediamines with α-halo ketones in water or ethanol, without the need for any catalyst. rsc.org Molecular iodine is another effective catalyst for the one-pot oxidation/cyclization of precursors to form quinoxalines. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for metal-free synthesis. acs.orgvapourtec.com For instance, the addition of unactivated alkyl bromides to quinoxalin-2(1H)-ones can be achieved under visible light, enabling the construction of 3,3-disubstituted dihydroquinoxalin-2(1H)-ones. acs.orgvapourtec.com Furthermore, direct C-H functionalization through intramolecular cyclization offers a novel, transition-metal-free route to complex fused quinoxaline systems. acs.org Electrochemical methods also provide a green alternative, enabling the intramolecular oxidative cyclization of N-aryl enamines without transition metals or chemical oxidants. rsc.org

Oxidative Cyclization Reactions in Quinoxalinone Formation

Multistep Synthetic Sequences for Complex Nitroquinoxalinone Frameworks

The construction of complex molecular architectures based on the nitroquinoxalinone scaffold often requires sophisticated, multistep synthetic sequences. These routes are designed to build upon the core structure, introducing fused ring systems and diverse functional groups that are not accessible through single-step reactions. Such strategies are crucial for developing novel compounds with specific structural and electronic properties. A prominent example is the synthesis of pyrrolo[1,2-a]quinoxalines, which are valuable heterocyclic systems in medicinal chemistry. researchgate.netresearchgate.net These multistep processes typically begin with appropriately substituted nitroanilines, which undergo a series of transformations including cyclization and functionalization to yield the final complex frameworks. tandfonline.comnih.gov

A common and effective strategy for synthesizing substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivatives commences with commercially available 2-nitroanilines. researchgate.netmdpi.com This multi-step pathway involves the initial formation of a pyrrole (B145914) ring, followed by a crucial reductive cyclization step to construct the quinoxaline core, and subsequent functionalization to build the final complex molecule. tandfonline.commdpi.com

The key stages of this sequence are:

N-Arylpyrrole Formation: The synthesis typically starts with a Clauson-Kaas reaction, where a substituted 2-nitroaniline (B44862) is reacted with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic medium, such as acetic acid, to produce the corresponding 1-(nitrophenyl)pyrrole intermediate. tandfonline.commdpi.com

Reductive Cyclization: The nitro group of the 1-(nitrophenyl)pyrrole is then reduced to an amino group, which subsequently undergoes intramolecular cyclization to form the tricyclic pyrrolo[1,2-a]quinoxaline core. digitellinc.com Various reducing systems can be employed, such as sodium borohydride (B1222165) with copper(II) sulfate (B86663) (NaBH₄-CuSO₄) or tin(II) chloride (SnCl₂). tandfonline.com A particularly efficient method involves using palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) under microwave irradiation; by controlling the reaction conditions (e.g., temperature and time), this method can selectively lead to either the N-hydroxy-pyrroloquinoxalinone via partial reduction or the fully reduced pyrrolo[1,2-a]quinoxalinone. acs.orgnih.gov

Intermediate Functionalization: The resulting pyrrolo[1,2-a]quinoxaline scaffold can be further modified. For instance, chlorination using reagents like phosphorus oxychloride (POCl₃) can introduce a reactive handle, such as a chlorine atom at the C4 position. tandfonline.com

Complexity Generation: The functionalized intermediate serves as a versatile platform for building more complex structures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with substituted phenylboronic acids, are used to introduce aryl groups at specific positions, yielding complex derivatives. tandfonline.comtandfonline.com

A representative synthetic pathway starting from 2-nitroaniline to a complex pyrrolo[1,2-a]quinoxaline derivative is detailed below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 2-Nitroaniline | 2,5-Dimethoxytetrahydrofuran, Acetic Acid | 1-(2-Nitrophenyl)pyrrole | Formation of the N-arylpyrrole via Clauson-Kaas reaction. tandfonline.commdpi.com |

| 2 | 1-(2-Nitrophenyl)pyrrole | NaBH₄, CuSO₄, EtOH | 1-(2-Aminophenyl)pyrrole | Reduction of the nitro group to an amine. tandfonline.commdpi.com |

| 3 | 1-(2-Aminophenyl)pyrrole | POCl₃, DMF (Vilsmeier-Haack reaction), followed by cyclization | 4-Chloropyrrolo[1,2-a]quinoxaline | Formylation and subsequent intramolecular cyclization and chlorination to form the core tricycle. tandfonline.com |

| 4 | 4-Chloropyrrolo[1,2-a]quinoxaline | 4-Formylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Benzene/Ethanol | 4-(Pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde | Suzuki coupling to introduce a functionalized aryl group. tandfonline.comtandfonline.com |

| 5 | 4-(Pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde | 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, Sodium Cyanoborohydride, Acetic Acid, Methanol | 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one | Reductive amination to attach a complex side chain. mdpi.com |

The versatility of multistep sequences allows for the synthesis of a wide array of fused and complex nitroquinoxalinone analogs. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly powerful for rapidly building molecular complexity from simple precursors. acs.org

The table below summarizes various complex quinoxalinone frameworks and the key cyclization or bond-forming strategies employed in their synthesis.

| Complex Framework | Key Synthetic Transformation | Precursors | Reference |

|---|---|---|---|

| Fused Dihalo-aziridino-quinoxalinones | C3-Alkylation followed by tandem cyclization | N-alkyl/aryl-quinoxalinones, Carbon tetrabromide | acs.org |

| Pyrrolo[1,2-a]quinoxalinones | Microwave-controlled reductive cyclization | ortho-Nitro pyrrole carboxylates, Pd/C, Ammonium formate | acs.orgnih.gov |

| Fused Quinoxalinones (e.g., Indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5-one) | Palladium-catalyzed cascade carbonylative cyclization | 2-Heteroaryl iodobenzene, NaN₃, Carbon monoxide (CO) | acs.org |

| Quinoxalinones from Dinitro-precursors | Reductive cyclization | 1,5-Difluoro-2,4-dinitrobenzene, Glycine derivatives | sapub.org |

| Spiro-indenoquinoxalines | [3+2] Cycloaddition | Indeno[1,2-b]quinoxalinone, Azomethine ylides | rsc.org |

These elaborate synthetic sequences underscore the adaptability of the quinoxalinone core, enabling the creation of highly functionalized and structurally diverse molecules derived from nitro-substituted precursors.

Chemical Transformations and Derivatization Strategies of 6 Nitro 3h Quinoxalin 2 One

Alkylation Reactions of the Quinoxalinone Scaffold

Alkylation of the quinoxalinone ring system, particularly at the N-1 position, is a fundamental strategy for introducing structural diversity. This modification can significantly influence the molecule's solubility, lipophilicity, and biological activity.

A variety of methods have been developed for the N-alkylation of quinoxalinones. These reactions typically involve the use of an alkylating agent in the presence of a base. For instance, the reaction of a quinoxalinone with an alkyl halide, such as propargyl bromide, in a solvent like dimethylformamide (DMF) with potassium carbonate as the base, leads to the corresponding N-alkylated product.

Recent advancements have focused on developing more efficient and environmentally benign alkylation protocols. A metal-free approach using a sequential paired electrolysis has been reported for the alkylation of quinoxalinones with electron-deficient alkenes. rsc.org Another innovative method involves the use of photoexcited nitroarenes to facilitate the dehydrogenative alkylation of quinoxalin-2(1H)-ones with alkylbenzenes, a process that is both atom-economical and cost-effective. rsc.org

The choice of reaction conditions, including the base, solvent, and alkylating agent, can be optimized to achieve high yields. For example, in the context of synthesizing N-1-quinoxaline-indoles, a base-catalyzed one-pot addition of indoles to a preformed α-iminoketone has been successfully employed. nih.gov Continuous-flow photoredox catalysis has also emerged as a powerful tool for the C-3 alkylation of quinoxalin-2(1H)-ones, offering excellent yields and significantly shorter reaction times compared to batch processes. nih.gov

Table 1: Examples of Alkylation Reactions on Quinoxalinone Scaffolds

| Starting Material | Alkylating Agent | Catalyst/Base | Product | Reference |

| Quinoxalin-2(1H)-one | Electron-deficient alkenes | Sequential paired electrolysis | C-3 alkylated quinoxalinones | rsc.org |

| Quinoxalin-2(1H)-one | Alkylbenzenes | Photoexcited nitroarene | C-3 alkylated quinoxalinones | rsc.org |

| Quinoxalin-2(1H)-one | Amine derived Katritzky salts | Photoredox catalyst (e.g., Eosin Y), DIPEA | C-3 alkylated quinoxalin-2(1H)-ones | nih.gov |

| Indole | α-iminoketone | Base-catalyzed | N-1-quinoxaline-indoles | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitro-Substituted Quinoxalinone Systems

The electron-withdrawing nature of the nitro group in 6-nitro-3H-quinoxalin-2-one activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, often a halogen, by a variety of nucleophiles.

SNAr reactions are a cornerstone for the synthesis of diverse quinoxaline (B1680401) derivatives. The position of the nitro group is critical, as it must be ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org This stabilization is achieved through resonance, which delocalizes the negative charge onto the oxygen atoms of the nitro group. youtube.com

A common application of SNAr in this context is the reaction of a halo-nitroquinoxaline with a nucleophile. For instance, 6-fluoro-quinoxaline can react with various amines under microwave irradiation to produce a library of 6-aminoquinoxaline (B194958) derivatives. mdpi.com The reaction of 2,3-dichloro-6-nitroquinoxaline (B1269935) with primary amines in the presence of a base like calcium carbonate leads to the selective substitution of one of the chlorine atoms. rsc.org

The scope of nucleophiles is broad and includes amines, alkoxides, and thiolates, providing access to a wide array of functionalized quinoxalinones. These reactions are instrumental in building complex molecules with potential applications in drug discovery and materials science.

Redox Chemistry of the Nitro Functionality

Reduction of Nitro Groups to Amino Derivatives

The reduction of the nitro group to an amino group is a pivotal transformation in the chemistry of this compound. This reaction provides a gateway to a new set of derivatives with altered electronic properties and the potential for further functionalization. The resulting amino group can act as a key intermediate for the synthesis of amides, sulfonamides, and for the construction of fused heterocyclic systems.

Several methods are available for the reduction of aromatic nitro compounds. masterorganicchemistry.commdpi-res.com Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) is a widely employed and efficient method. prepchem.comgoogle.com For example, 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione can be hydrogenated in the presence of Pd/C to yield 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride in high yield. prepchem.com

Other reducing agents can also be utilized, including metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) and other chemical reductants. masterorganicchemistry.commdpi.com The choice of the reducing system can be critical, especially when other reducible functional groups are present in the molecule. The resulting 6-amino-3H-quinoxalin-2-one is a valuable building block for the synthesis of biologically active compounds and functional materials.

Functionalization at Specific Ring Positions (e.g., C-3, C-6, C-7)

C-3 Arylation via Free Radical Cross-Coupling Reactions

Direct C-H functionalization has become a powerful strategy for the synthesis of complex organic molecules, and the C-3 position of the quinoxalinone ring is particularly amenable to such transformations. Arylation at the C-3 position introduces a key structural motif found in many biologically active compounds.

Free radical cross-coupling reactions provide an efficient means to achieve C-3 arylation. The Minisci reaction, a classic example of a radical-based C-H functionalization, has been adapted for quinoxalinones. acs.orgrsc.org In these reactions, an aryl radical is generated from a suitable precursor and then adds to the electron-deficient quinoxalinone ring.

Recent protocols have focused on developing metal- and photocatalyst-free conditions. For example, potassium persulfate (K₂S₂O₈) has been used as an oxidant to generate aryl radicals from arylhydrazines or aryl boronic acids. nih.govscispace.comrsc.org These radicals then undergo a coupling reaction at the C-3 position of quinoxalin-2(1H)-ones to produce 3-arylquinoxalin-2(1H)-ones in good to excellent yields. nih.govscispace.com The involvement of radical intermediates in these reactions has been confirmed through trapping experiments. nih.govrsc.org

Table 2: C-3 Arylation of Quinoxalin-2(1H)-ones

| Aryl Source | Oxidant/Conditions | Product | Reference |

| Arylhydrazines | K₂S₂O₈, MeCN, heat | 3-Arylquinoxalin-2(1H)-ones | nih.gov |

| Aryl boronic acids | K₂S₂O₈, H₂O, heat | 3-Arylquinoxalin-2(1H)-ones | nih.govscispace.com |

| Arylhydrazines | Eosin Y, air, visible light | 3-Arylquinoxalin-2(1H)-ones | nih.gov |

C-3 Carbamoylation with Isocyanides

The introduction of a carbamoyl (B1232498) group at the C-3 position of the quinoxalinone scaffold is another important functionalization, as 3-carbamoylquinoxalinones exhibit a range of biological activities. acs.orgnih.gov Direct C-H carbamoylation using isocyanides has emerged as a practical and efficient method.

This transformation can be promoted by an acid catalyst in an aqueous medium. acs.orgresearchgate.net The proposed mechanism involves the protonation of the quinoxalin-2(1H)-one, which increases its electrophilicity. acs.org Subsequent nucleophilic attack by the isocyanide at the C-3 position leads to a nitrilium intermediate. acs.orgmdpi.com Trapping of this intermediate by water, followed by tautomerization, yields the desired 3-carbamoylquinoxalin-2(1H)-one. acs.org

This method is attractive due to its use of environmentally friendly water as a solvent and commercially available isocyanides as the carbamoylation reagent. acs.orgresearchgate.netresearchgate.net The reaction tolerates a variety of substituents on both the quinoxalinone ring and the isocyanide, making it a versatile tool for the synthesis of diverse libraries of 3-carbamoylquinoxalin-2(1H)-one derivatives. acs.org

Advanced Derivatization for Spectroscopic Probes and Dyes

The inherent electronic characteristics of the this compound scaffold make it a valuable platform for the development of advanced spectroscopic probes and dyes. The electron-withdrawing nature of the nitro group, combined with the extended π-system of the quinoxaline core, provides a foundation for creating molecules with tailored photophysical properties. Strategic derivatization, particularly involving the transformation of the nitro group and substitution at other positions of the quinoxaline ring, allows for the synthesis of a variety of colorimetric and fluorescent sensors. researchgate.netsapub.orgresearchgate.net

A primary strategy in the development of fluorescent probes from nitroquinoxaline precursors involves the chemical reduction of the nitro group to an amino group. This conversion transforms the substituent from a strong electron-withdrawing group into an electron-donating group, a modification that is fundamental to establishing intramolecular charge transfer (ICT) characteristics, which often lead to strong fluorescence. oup.comnih.gov

One documented pathway begins with 2,3-dichloro-6-nitroquinoxaline, a related quinoxaline derivative. This precursor undergoes nucleophilic substitution at the 2 and 3 positions, followed by the catalytic hydrogenation of the nitro group to yield highly fluorescent 2,3-disubstituted 6-aminoquinoxalines. oup.com The reaction sequence allows for the introduction of various functional groups, which can further modulate the spectroscopic properties of the resulting dyes.

The general synthetic scheme is as follows:

Nucleophilic Substitution: 2,3-dichloro-6-nitroquinoxaline is reacted with various nucleophiles (e.g., morpholine, sodium methoxide) to replace the chlorine atoms. oup.com

Reduction of Nitro Group: The resulting 2,3-disubstituted-6-nitroquinoxaline is then subjected to catalytic hydrogenation (e.g., using 10% Pd-C in methanol) to reduce the nitro group to a primary amine (6-aminoquinoxaline). oup.com

The resulting 6-aminoquinoxaline derivatives exhibit strong fluorescence, making them suitable for applications as high-sensitivity derivatization reagents. oup.com The specific spectroscopic properties are highly dependent on the substituents at the 2 and 3 positions.

Table 1: Spectroscopic Properties of Fluorescent 6-Aminoquinoxaline Derivatives

| Compound Name | Substituent (Position 2, 3) | λmax, abs (nm) in EtOH | λmax, em (nm) in EtOH | Quantum Yield (Φf) in EtOH | Reference |

|---|---|---|---|---|---|

| 2,3-Dimorpholino-6-aminoquinoxaline | Morpholino | 412 | 535 | 0.44 | oup.com |

| 2,3-Dimethoxy-6-aminoquinoxaline | Methoxy | 385 | 468 | 0.81 | oup.com |

| 2,3-Bis(phenylthio)-6-aminoquinoxaline | Phenylthio | 430 | 560 | 0.04 | oup.com |

| 2,3-Bis(phenethylamino)-6-aminoquinoxaline | Phenethylamino | 418 | 535 | 0.28 | oup.com |

This table is generated based on data from a study on fluorescent 2,3-disubstituted 6-aminoquinoxalines synthesized from a 6-nitroquinoxaline (B1294896) precursor. oup.com

Beyond creating fluorescent labels, the quinoxaline framework is integral to the design of chemosensors that signal the presence of specific analytes through changes in color or fluorescence. researchgate.netmdpi.com These sensors often operate on a donor-acceptor (D-A) model, where the electron-deficient quinoxaline ring acts as the acceptor. mdpi.com Interaction with an analyte can modulate the ICT process, resulting in a detectable optical response. nih.govmdpi.com For example, protonation of the quinoxaline nitrogen atoms can alter the electronic structure and lead to significant shifts in the absorption and emission spectra, a principle used in developing pH sensors. mdpi.com

Derivatization of the core structure allows for the creation of sensors selective for various analytes, including metal ions. By incorporating specific chelating moieties into the quinoxaline structure, researchers have developed probes that exhibit distinct colorimetric or fluorogenic responses upon binding to cations like Cu²⁺, Co²⁺, and Hg²⁺. researchgate.netresearchgate.net

Table 2: Examples of Quinoxaline-Based Spectroscopic Probes and their Applications

| Probe/Dye Class | Analyte | Observed Response | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Amino-nitroquinoxaline Dyes | Hydroxide Anion (OH⁻) | Colorimetric change | Deprotonation | semanticscholar.org |

| Quinoxaline-based D-A System | Protons (Acid) | Color change (colorless to yellow), Fluorescence change (blue to green) | Protonation of quinoxaline nitrogen, altering ICT | mdpi.com |

| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Distinct colorimetric and fluorescent changes for each ion | Complexation/Chelation | researchgate.net |

| 2,3-Disubstituted 6-aminoquinoxalines | Carboxylic Acids | Fluorescence derivatization for HPLC detection | Amide bond formation | oup.com |

This table summarizes findings from various studies on the application of derivatized quinoxalines as spectroscopic probes.

The versatility of the this compound core and its derivatives allows for extensive chemical modification to fine-tune the photophysical properties, leading to the rational design of dyes and sensors for specific analytical and imaging applications. oup.comdntb.gov.ua

Structure Activity Relationship Sar Studies of Nitroquinoxalinone Derivatives

Elucidation of Structural Motifs Influencing Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a primary determinant of its pharmacological effect. For nitroquinoxalinone derivatives, specific structural motifs have been identified as crucial for high-affinity binding.

The nature and position of substituents on the quinoxalinone scaffold play a pivotal role in modulating receptor binding affinity.

Nitro Group: The nitro group is a significant contributor to the biological activity of many quinoxalinone derivatives. Its electron-withdrawing nature can influence the electronic properties of the entire molecule, affecting interactions with receptor surfaces. rsc.orgmdpi.com For instance, in a series of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives designed as adenosine (B11128) receptor antagonists, the presence of a 6-nitro substituent had a variable but often positive effect on affinity for the human A3 adenosine receptor. researchgate.net Specifically, an 8-chloro-6-nitro substituted compound showed the highest affinity for the bovine A1 receptor, while a 6-nitro substituted compound displayed high affinity and selectivity for the human A3 receptor. researchgate.net In other contexts, such as aldose reductase inhibitors, an 8-nitro group was a common feature among active compounds. nih.gov The position of the nitro group is also critical; for example, a 7-nitro substituent on the quinoxaline (B1680401) nucleus has been shown to decrease anticancer activity in some derivatives. mdpi.com

Imidazolyl Group: The incorporation of an imidazolyl moiety can significantly enhance the binding affinity and potency of quinoxalinone derivatives. In a study of quinoxaline derivatives with substituted imidazole (B134444) groups screened against melanoma cells, one compound exhibited exceptionally high activity, being 20-fold more potent than the reference drug. mdpi.com This highlights the favorable interactions that the imidazole ring can establish within the receptor's binding pocket.

Amino Group: The amino group is another key substituent that can profoundly influence receptor binding. In the context of adenosine receptor antagonists, the introduction of a 6-amino group consistently led to a favorable shift in affinity towards the hA3 receptor subtype. researchgate.net The conversion of nitro derivatives to their corresponding amino analogs is a common strategy to modulate activity and selectivity. For instance, palladium-catalyzed hydrogenation of nitro-substituted quinoxalines to yield the corresponding amines is a frequently employed synthetic step in the development of these compounds. nih.gov

The following table summarizes the influence of these key substituents on the receptor binding of nitroquinoxalinone derivatives based on various studies.

| Substituent | Position | Effect on Receptor Binding | Target Receptor/Activity |

| Nitro | 6 | Variable, can increase affinity | Adenosine A3 Receptor |

| 8 | Generally required for activity | Aldose reductase | |

| 7 | Can decrease activity | Anticancer | |

| Imidazolyl | - | Can significantly increase potency | Anticancer (Melanoma) |

| Amino | 6 | Generally increases affinity | Adenosine A3 Receptor |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral drugs. nih.gov In the context of nitroquinoxalinone derivatives, the specific spatial orientation of substituents can dictate how effectively a molecule fits into its binding site, thereby influencing its affinity and efficacy.

While specific studies focusing solely on the stereochemistry of "6-nitro-3H-quinoxalin-2-one" are not prevalent in the provided search results, the general principles of stereochemistry in drug action are highly relevant. nih.gov For chiral nitroquinoxalinone derivatives, it is expected that one enantiomer may exhibit significantly different pharmacological properties, including receptor binding affinity, compared to its mirror image. nih.gov This is because biological receptors are themselves chiral environments, and thus can differentiate between enantiomers. nih.gov

For example, in SAR studies of other classes of enzyme inhibitors, the stereochemistry of certain features, such as the E/Z configuration of a double bond, has been found to be critical for activity. nih.gov Reduction of such a double bond to a single bond, which removes the stereochemical constraint, often leads to a complete loss of activity. nih.gov These findings underscore the importance of maintaining a precise three-dimensional structure for optimal interaction with the biological target. Therefore, in the design and synthesis of new nitroquinoxalinone-based therapeutic agents, careful consideration and control of stereochemistry are essential to maximize their desired biological effects. nih.govgoogleapis.com

Role of Substituents (e.g., Nitro, Imidazolyl, Amino) in Binding Interactions

SAR in the Context of Enzyme Inhibition

Nitroquinoxalinone derivatives have been investigated as inhibitors of various enzymes, and SAR studies have been crucial in optimizing their inhibitory potency. nih.govresearchgate.net

A notable example is the development of nitroquinoxalinone derivatives as aldose reductase inhibitors. nih.gov In one study, a series of these compounds were synthesized and evaluated for their ability to inhibit this enzyme. A clear SAR trend emerged, with all active compounds featuring an 8-nitro group. The most potent compound identified was 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, which exhibited an IC50 value of 1.54 μM. nih.gov This highlights the importance of the nitro group at the 8-position and the synergistic effect of other substituents, such as chloro and phenoxy groups, in achieving high inhibitory activity.

In another study focusing on inhibitors for IKKβ, a key enzyme in the NF-κB signaling pathway implicated in pancreatic cancer, various quinoxaline analogs were synthesized and tested. nih.gov While many disubstituted quinoxaline analogs showed moderate inhibition, certain mono-substituted derivatives, particularly those with an N-methyl pyrazole (B372694) substituent, demonstrated significantly improved activity. nih.gov This suggests that for this particular target, specific heterocyclic substitutions are more effective than others in enhancing enzyme inhibition.

The table below presents a summary of SAR findings for nitroquinoxalinone derivatives as enzyme inhibitors.

| Enzyme Target | Key Structural Features for Inhibition | Example Compound | IC50 |

| Aldose Reductase | 8-nitro group is essential. Dichloro and phenoxy substitutions enhance activity. | 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 μM |

| IKKβ | N-methyl pyrazole substitution improves activity. | N-methyl pyrazole substituted quinoxaline analog | - |

| Alkaline Phosphatase | Aurone (B1235358) derivatives with specific substitutions. | Compound 20 (an aurone derivative) | 1.055 ± 0.029 μM |

Ligand Design Principles Derived from Nitroquinoxalinone SAR Data

The culmination of SAR and QSAR studies on nitroquinoxalinone derivatives provides a set of guiding principles for the rational design of new, more effective ligands. numberanalytics.com These principles are derived from understanding which structural modifications lead to enhanced activity and selectivity. numberanalytics.com

Based on the available information, the following ligand design principles can be inferred for nitroquinoxalinone-based compounds:

Scaffold Hopping and Bioisosteric Replacement: The quinoxaline ring itself can be considered a bioisostere of other bicyclic aromatic systems like naphthalene (B1677914) and quinoline. researchgate.net This allows for "scaffold hopping," where the core structure is changed while maintaining key interaction points, potentially leading to improved properties.

Strategic Substitution: The position and nature of substituents are critical.

Nitro Group Placement: The location of the nitro group can have a dramatic effect on activity, sometimes being essential (e.g., at the 8-position for aldose reductase inhibition) and other times detrimental (e.g., at the 7-position for some anticancer activities). mdpi.comnih.gov

Introduction of Specific Moieties: The addition of groups like N-methyl pyrazole or specific acyl residues can significantly enhance potency against certain targets. researchgate.netnih.gov

Stereochemical Control: For chiral derivatives, ensuring the correct stereochemistry is paramount for optimal receptor fit and activity. nih.gov Future ligand design should focus on synthesizing single enantiomers to avoid complications from inactive or off-target enantiomers. nih.gov

Conformational Rigidity: Introducing conformational constraints, for example through cyclization or the use of double bonds, can lock the molecule in its bioactive conformation, leading to higher affinity. nih.gov

By integrating these principles, medicinal chemists can more effectively navigate the chemical space of nitroquinoxalinone derivatives to develop novel therapeutic agents with improved efficacy and selectivity. numberanalytics.com

Mechanistic Investigations of Nitroquinoxalinone Activity

Molecular Interaction Studies

DNA Binding Mechanisms of Quinoxalinone Derivatives

The planar aromatic structure of the quinoxaline (B1680401) nucleus is a key feature that allows these derivatives to function as DNA intercalating agents. nih.govchalmers.seresearchgate.net This mechanism involves the insertion of the flat heterocyclic ring system between the base pairs of the DNA double helix. researchgate.net Such an interaction can disrupt essential cellular processes that rely on DNA, such as replication and transcription, ultimately leading to cell death. researchgate.net This mode of action is a hallmark of many anticancer agents. researchgate.net

Spectroscopic studies are commonly employed to characterize these binding events. Upon intercalation, changes in the absorption spectra, such as hypochromicity (a decrease in absorbance intensity) and bathochromic shifts (a red-shift in the wavelength of maximum absorbance), are typically observed. chalmers.se For instance, certain indolo[2,3-b]quinoxaline derivatives exhibit significant hypochromic effects (14-34%) and red-shifts (6-19 nm) upon binding to calf thymus DNA, which is indicative of an intercalative binding mode. chalmers.se Furthermore, an increase in fluorescence emission upon DNA binding is another strong indicator of intercalation. chalmers.se

The affinity of these compounds for DNA can be quantified by determining their binding constants (Kb) or their half-maximal inhibitory concentration (IC50) in DNA binding assays. researchgate.netrsc.org Research on various nih.govchalmers.setriazolo[4,3-a]quinoxaline derivatives has demonstrated their potential as potent DNA binders. nih.govrsc.org Molecular docking studies suggest that factors such as hydrogen bond acceptors in the chromophore, the presence of substituted phenyl moieties, and extended linkers contribute to the stability of the DNA-ligand complex. nih.gov The substitution pattern on the quinoxaline core significantly influences binding affinity; for example, a 4-nitro substituted derivative showed higher activity than a 3-nitro substituted one in a particular study. nih.gov

Table 1: DNA Binding Affinity for Selected Triazoloquinoxaline Derivatives

Interference with Protein Synthesis Pathways

Beyond direct DNA interaction, certain quinoxaline derivatives can disrupt cellular function by interfering with protein synthesis. This can occur through various mechanisms, including the inhibition of enzymes essential for the process. One such target is histidyl-tRNA synthetase, an enzyme that facilitates the attachment of the amino acid histidine to its corresponding tRNA molecule. Inhibition of this enzyme halts the incorporation of histidine into nascent polypeptide chains, thereby stopping protein synthesis and leading to parasite death in organisms like T. cruzi.

Other studies suggest that quinoxaline derivatives can affect the translation of specific messenger RNAs (mRNAs). For example, some quinoxaline 1,4-di-N-oxides have been shown to inhibit Hypoxia-Inducible Factor-1 alpha (HIF-1α) by interfering with its translation, a process that can be linked to the inhibition of the mTOR protein kinase. nih.gov Additionally, some compounds have been found to inhibit the translation of viral RNA, representing another avenue through which these molecules can exert their biological effects. globalauthorid.com

Enzyme Inhibition Pathways

Quinoxalinone derivatives have been identified as inhibitors of several key enzymes implicated in disease, notably Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA).

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is significantly overexpressed in many cancerous tissues and plays a role in inflammation and tumorigenesis. nih.gov Certain quinoxalinone and quinazolinone derivatives have shown potent COX-2 inhibitory activity. nih.govnih.gov Molecular docking studies indicate that the inhibitory action can be attributed to hydrogen bonding between the quinoxalinone core, including substituents like nitro groups, and the active site of the enzyme. nih.govmdpi.com

Lactate Dehydrogenase A (LDHA): LDHA is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). nih.gov Inhibition of LDHA is a promising strategy in anticancer therapy. nih.gov Studies have demonstrated that various quinoxalinone derivatives can effectively inhibit LDHA. nih.govnih.gov The inhibitory efficiency is influenced by the substitution pattern on the quinoxaline ring, with polar groups that can form hydrogen bonds often enhancing the interaction with the enzyme. nih.gov

Table 2: Inhibition of COX-2 and LDHA by Selected Quinoxalinone and Quinazolinone Derivatives

Receptor Antagonism Mechanisms

Quinoxaline derivatives are well-known for their ability to act as antagonists at several important neurotransmitter receptors, particularly AMPA and adenosine (B11128) receptors.

AMPA Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system. nih.govscirp.org Quinoxaline-2,3-diones, especially those with nitro-substituents, are potent and selective competitive antagonists of AMPA receptors. nih.govscirp.org A prominent example is 6-nitro-7-sulphamoylbenzo[f]quinoxaline-2,3-dione (NBQX), which binds with high affinity to AMPA receptors. nih.govnih.gov Binding studies with radiolabeled NBQX have shown a rapid association and dissociation rate, and have been used to characterize the antagonist binding properties of the receptor. nih.gov The affinity of various ligands at the AMPA receptor has been established through competitive binding assays, demonstrating the high potency of quinoxaline-based antagonists. nih.govnih.gov

Table 3: Inhibition of [3H]NBQX Binding to AMPA Receptors by Various Ligands

Adenosine Receptors: Quinoxaline-based structures, particularly triazoloquinoxalines, have been developed as potent and selective antagonists for adenosine receptors, especially the A3 subtype. researchgate.nettandfonline.com The introduction of a nitro group at the 6-position of the quinoxaline ring has been evaluated in structure-activity relationship studies to optimize binding affinity and selectivity. researchgate.net Quantitative structure-activity relationship (QSAR) studies have further elucidated that for some series, electron-donating substituents at the X-position (which includes the 6-position) are preferred for enhancing binding to the A3 receptor. tandfonline.com

Reaction Mechanism Elucidation in Synthesis and Transformation Protocols

Understanding the reaction mechanisms for the synthesis and functionalization of quinoxalinones is essential for developing efficient and novel chemical methodologies.

One common transformation is the direct functionalization of the C-3 position of the quinoxalin-2(1H)-one ring. For example, the C-H carbamoylation with an isocyanide in the presence of acid is proposed to proceed via protonation of the quinoxalinone to form an electrophilic intermediate. acs.org This is followed by a nucleophilic attack from the isocyanide at the C-3 carbon, and subsequent attack by water and deprotonation to yield the final product. acs.org Similarly, a mechanochemical C-H acylation has been proposed to involve the formation of an acyl radical, which then adds to the C-3 position of the protonated quinoxalinone, followed by oxidation and deprotonation steps. rsc.org

Photoredox catalysis offers another pathway for functionalization. The alkylation of quinoxalin-2(1H)-ones can be achieved using alkyl radical precursors. rsc.org A plausible mechanism involves the photo-excited catalyst generating an alkyl radical, which then adds to the N-1 position of the quinoxalinone anion (formed by a base). The resulting radical anion intermediate is then oxidized to the final N-alkylated product, completing the catalytic cycle. rsc.org

Photoinitiated reactions have also been studied. The reaction between excited triplet-state quinoxalin-2-ones and N-phenylglycine can proceed via a photoinduced electron transfer. uchile.cl This generates a radical ion pair, which can then lead to the formation of various annulation products through a radical chain reaction mechanism. uchile.cl These mechanistic insights are crucial for controlling reaction outcomes and designing new synthetic routes to complex quinoxaline derivatives.

Computational and Theoretical Chemistry Studies of 6 Nitro 3h Quinoxalin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various other properties of quinoxaline (B1680401) derivatives. nih.govchemrxiv.org The B3LYP functional, a hybrid functional, combined with a suitable basis set like 6-311G(d,p), is a common choice for these calculations, offering a balance between accuracy and computational cost. nih.gov

HOMO/LUMO Analysis and Theoretical Electrochemical Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's chemical stability and reactivity. wuxibiology.comschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity. aimspress.com

For quinoxaline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. These theoretical values are instrumental in predicting their electrochemical behavior. For instance, the HOMO and LUMO energy levels can be correlated with a molecule's redox potentials. rsc.org The introduction of electron-withdrawing groups, such as the nitro group in 6-nitro-3H-quinoxalin-2-one, is expected to lower both the HOMO and LUMO energy levels, influencing its electronic and electrochemical characteristics.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital energy. | Relates to the electron-donating ability of the molecule. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital energy. | Relates to the electron-accepting ability of the molecule. ossila.com |

| ΔE (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. wuxibiology.comschrodinger.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a quinoxaline derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

For quinoxaline-based compounds, molecular docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes. nih.govrsc.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. rsc.orgacs.org For instance, docking studies on quinoxaline derivatives have revealed crucial interactions with the active sites of enzymes like α-glucosidase and α-amylase. nih.govrsc.org The nitro group, as seen in this compound, can play a significant role in these interactions, potentially forming hydrogen bonds or other electrostatic interactions that contribute to the binding affinity. acs.orgmdpi.com The insights gained from molecular docking can guide the design of more potent and selective inhibitors. nih.gov

Prediction of Chemical and Biological Properties

Computational methods are increasingly used to predict the chemical and biological properties of molecules, offering a faster and more cost-effective alternative to experimental screening.

Correlation of Theoretical Parameters with Experimental Optical Properties (e.g., Fluorescence Quantum Yields)

Theoretical calculations can provide valuable insights into the optical properties of molecules. Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption and emission spectra of molecules. jmaterenvironsci.comwu.ac.th By calculating parameters such as excitation energies and oscillator strengths, it is possible to correlate theoretical findings with experimental optical properties like UV-Vis absorption wavelengths and fluorescence quantum yields. jmaterenvironsci.com

For quinoxalinone-based dyes, TD-DFT calculations have been shown to reasonably predict their absorption and emission spectra. jmaterenvironsci.com The theoretical HOMO and LUMO energy levels are also crucial in understanding the electronic transitions that give rise to these optical properties. jmaterenvironsci.com The nature and position of substituents on the quinoxaline ring system significantly influence these properties. For example, the presence of a nitro group can lead to a red-shift in the absorption spectrum. nih.gov The correlation between theoretical predictions and experimental data is essential for the rational design of new molecules with desired optical characteristics for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com

Advanced Computational Modeling Approaches (e.g., Force Field Development, Molecular Dynamics Simulations)

Beyond static DFT calculations and molecular docking, more advanced computational techniques are employed to study the dynamic behavior of molecules.

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of a molecule over time. lumi-supercomputer.eumdpi.com By simulating the movement of atoms and molecules, MD can be used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.govacs.org For quinoxaline derivatives, MD simulations can help to understand the stability of their binding to target enzymes and provide insights into the dynamic nature of the interactions. nih.govrsc.org

Force field development is another crucial area of computational chemistry. Force fields are sets of parameters used to calculate the potential energy of a system of atoms or molecules. While general force fields are available, the development of specific force fields for novel compounds like this compound can lead to more accurate MD simulations.

These advanced computational approaches, often used in conjunction, provide a powerful platform for investigating the complex behavior of molecules and guiding the design of new compounds with specific functionalities. lumi-supercomputer.eu

Advanced Applications of the 6 Nitro 3h Quinoxalin 2 One Scaffold in Chemical Systems

Materials Science Applications

The unique electronic and structural characteristics of 6-nitro-3H-quinoxalin-2-one and its derivatives have led to their exploration in several areas of materials science.

Development of Organic Light-Emitting Diodes (OLEDs) and Related Functional Materials

Quinoxaline (B1680401) derivatives are recognized for their potential in electronic and optoelectronic applications. researchgate.net The electron-accepting nature of the quinoxaline moiety, enhanced by the nitro group, makes these compounds suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net Donor-acceptor type systems incorporating quinoxaline as the acceptor unit are promising for various applications, including OLEDs. researchgate.net The inherent semiconductor and photoluminescent properties of quinoxaline derivatives are key to their function in these devices. researchgate.net While direct studies on this compound in OLEDs are not extensively detailed in the provided results, the broader family of quinoxaline derivatives shows significant promise as electroluminescent materials and organic semiconductors. scielo.org.zaipp.pt

Design of Supramolecular Gels and Optical Devices

Supramolecular gels, formed through the self-assembly of low-molecular-weight organic compounds, have applications in photonics, optoelectronics, and sensors. mdpi.com Quinoxaline derivatives have been successfully utilized in the design of these materials. researchgate.net For instance, an amphiphilic quinoxaline derivative was used to create a chiral gelator that self-assembled into nanofibers, leading to the gelation of various organic solvents. pku.edu.cn These gels exhibited chirality transfer and responded to external stimuli like acid, demonstrating their potential for creating smart, responsive materials. pku.edu.cn The ability to form three-dimensional networks through non-covalent interactions such as hydrogen bonding and π–π stacking is crucial for the formation of these functional soft materials. mdpi.compku.edu.cn

Investigation of Corrosion Inhibition Properties

Derivatives of this compound have been investigated as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. researchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective film. mdpi.com

Several studies have highlighted the efficacy of quinoxaline derivatives in corrosion protection. For example, 6-nitro-2,3-diphenylquinoxaline (B1347239) was shown to be an effective inhibitor for mild steel in 1 M HCl, with its efficiency increasing with concentration. The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm. Another study on quinoxalin-2(1H)-one and its derivatives, including a nitro-substituted version (Q3), used density functional theory (DFT) to calculate quantum chemical parameters that correlate with their inhibition efficiency. researchgate.net These theoretical calculations help in understanding the interaction between the inhibitor molecules and the metal surface. researchgate.net Furthermore, a derivative named 6-nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione exhibited a maximum inhibition efficiency of about 93% at a concentration of 1.0×10⁻³ M for mild steel in 1.0 M HCl.

| Compound | Metal | Medium | Max. Inhibition Efficiency (%) | Concentration |

| 6-nitro-2,3-diphenylquinoxaline | Mild Steel | 1 M HCl | Increases with concentration | Not specified |

| 6-nitroquinoxalin-2(1H)-one (Q3) | Mild Steel | 1 M HCl | Not specified | Not specified |

| 6-nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione | Mild Steel | 1.0 M HCl | ~93 | 1.0×10⁻³ M |

Chemical Sensing and Detection Systems

The quinoxaline scaffold is a versatile platform for the development of chemosensors for various analytes. researchgate.net The electronic properties of these molecules can be fine-tuned by introducing different functional groups, enabling selective detection of specific ions. researchgate.net

Development of Chemosensors for Specific Ionic Species

Quinoxaline-based derivatives have been extensively developed as chromogenic and fluorogenic chemosensors for the detection of metal cations. researchgate.net These sensors are particularly attractive for biological and environmental applications. researchgate.net For instance, new quinoxaline derivatives have been synthesized and tested as chemosensors for Cu²⁺ and F⁻ ions in solutions containing water. ufrn.br One such derivative, N-(2-((Z)-(4-nitrobenzylidene)amino)phenyl)-3-((1S,2S)-1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide, was found to be effective in detecting F⁻ ions. ufrn.br The development of fluorescent chemosensors is a significant area of research, with applications in detecting a wide range of analytes from metal ions to reactive oxygen species. nih.gov

Role as Precursors and Building Blocks in Advanced Organic Synthesis

The this compound moiety serves as a valuable precursor and building block in the synthesis of more complex heterocyclic compounds. researchgate.netsapub.org The reactivity of the quinoxaline ring system, combined with the influence of the nitro group, allows for a variety of chemical transformations.

The synthesis of quinoxaline derivatives is often achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds. scielo.org.zasapub.org The 6-nitro derivative can be synthesized from the corresponding 4-nitro-o-phenylenediamine (B140028). rsc.org Once formed, the this compound can undergo further reactions. For example, it can be a starting material for creating fused dihalo-aziridino quinoxalinones through C3-alkylation followed by tandem cyclization. acs.org The presence of the nitro group can influence the reactivity and regioselectivity of these subsequent reactions. acs.org The versatility of the quinoxaline scaffold makes it a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. sapub.orgchim.itacgpubs.org

Concluding Remarks and Future Research Perspectives

Emerging Trends in Nitroquinoxalinone Research

The landscape of nitroquinoxalinone research is continually being shaped by advancements in synthetic methodologies, a deeper understanding of biological mechanisms, and the quest for novel materials. Several emerging trends are poised to drive the future of this field:

Green Chemistry Approaches: There is a growing emphasis on developing more sustainable and environmentally benign synthetic routes to quinoxaline (B1680401) derivatives. wisdomlib.org This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. Microwave-assisted synthesis and the use of solid acid catalysts are examples of such advancements. wisdomlib.org

Advanced Functional Materials: Quinoxaline derivatives are being increasingly explored for their potential in materials science. qmul.ac.uk Research is focusing on their application as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. The tunability of their electronic properties through synthetic modification makes them highly promising for these applications. qmul.ac.uk

Targeted Drug Discovery: The broad spectrum of biological activities exhibited by quinoxaline derivatives, including anticancer, antiviral, and antimicrobial properties, continues to fuel drug discovery efforts. sapub.orgnih.govnih.gov Future research will likely focus on the design and synthesis of nitroquinoxalinone-based compounds that target specific biological pathways or molecules with high potency and selectivity. This includes their potential as inhibitors of enzymes like cyclophilin A (CypA), which is relevant in antiviral research. nih.gov

Computational and In Silico Studies: The use of computational tools, including molecular docking and molecular dynamics simulations, is becoming increasingly integral to nitroquinoxalinone research. nih.gov These methods allow for the prediction of binding affinities and the elucidation of structure-activity relationships, thereby guiding the rational design of new compounds with desired properties.

Interdisciplinary Research Opportunities and Collaborative Avenues

The multifaceted nature of 6-nitro-3H-quinoxalin-2-one and its derivatives creates numerous opportunities for interdisciplinary research and collaboration. nsf.govcardiff.ac.uk Bridging the gap between different scientific disciplines can lead to innovative solutions and accelerate the translation of fundamental research into practical applications.

Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists are crucial for the development of new therapeutic agents. Chemists can synthesize novel nitroquinoxalinone derivatives, which can then be evaluated by biologists for their efficacy and mechanism of action in various disease models. This synergy is essential for advancing the drug discovery pipeline.

Materials Science and Engineering: The development of advanced materials based on nitroquinoxalinones requires close collaboration between materials scientists and engineers. qmul.ac.uk Chemists can design and synthesize molecules with specific electronic and optical properties, while engineers can fabricate and test devices such as OLEDs and solar cells incorporating these materials.

Pharmacology and Medicine: For nitroquinoxalinone-based compounds that show therapeutic promise, collaboration with pharmacologists and medical researchers is necessary to conduct preclinical and clinical studies. This involves evaluating the pharmacokinetic and pharmacodynamic properties of the compounds and assessing their safety and efficacy in treating diseases.

Environmental Science: As with any chemical compound, understanding the environmental fate and potential impact of nitroquinoxalinones is important. Collaboration with environmental scientists can help in assessing their biodegradability, persistence, and ecotoxicity, ensuring their responsible development and use.

Q & A

Q. What is the role of tautomerism in the biological activity of quinoxalinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.